1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone
Description
Properties
IUPAC Name |
1-(5-chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO2/c1-4-7(10)3-6(5(2)12)9(13)8(4)11/h3,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEYBRZCZBLABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1I)O)C(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the iodination of 5-chloro-2-hydroxy-4-methylacetophenone using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the iodination process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones under strong oxidizing conditions.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, forming 1-(5-chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanol.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone and its derivatives involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Research Implications
- Drug Development : The iodine in the target compound could be leveraged in radiopharmaceuticals or as a heavy atom in crystallography (via SHELX programs, ) .
- Material Science : Differences in melting points and solubility between iodine- and chloro-substituted analogs highlight tunability for material design .
- QSAR Studies : Substituent position (e.g., 3-iodo vs. 4-methoxy) provides a basis for quantitative structure-activity relationship models .
Biological Activity
1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, drawing from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a chloro group, a hydroxy group, and an iodo substituent on a methylphenyl ring, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus (MRSA) | 3.91 | 7.81 |
| Escherichia coli | 15.62 | 31.25 |
| Bacillus cereus | 7.81 | 15.62 |
| Candida albicans | 31.25 | >1000 |
These findings suggest that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, where it outperforms standard antibiotics such as nitrofurantoin and ciprofloxacin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 4.77 |
| MCF-7 (breast cancer) | >100 |
| A549 (lung cancer) | 10.5 |
The IC50 values indicate that while it is effective against MDA-MB-231 cells, it shows less potency against MCF-7 cells, suggesting a selective activity profile .
The biological activity of 1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, studies have suggested that compounds with similar structures can act as phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial in cancer cell signaling pathways .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study demonstrated that the compound showed significantly lower MIC values against MRSA compared to traditional antibiotics, indicating its potential as an alternative treatment for resistant strains .
- Anticancer Activity Assessment : Research involving various cancer cell lines revealed that the compound could induce apoptosis in MDA-MB-231 cells through the activation of caspase pathways, which are essential for programmed cell death .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| ZnCl₂-mediated acylation | 82 | Glacial acetic acid | |
| Thionyl chloride route | 75 | SOCl₂, DMF |
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
- NMR: ¹H and ¹³C NMR confirm substituent positions (e.g., methyl group at δ 2.4 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 338 for [M⁺]) and fragmentation patterns validate the structure .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions. For example:
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C=O Bond Length | 1.21 Å | Confirms ketone group |
| Cl–C–C–I Torsion Angle | 120° | Steric hindrance analysis |
Advanced: How can researchers address contradictions in reported antimicrobial activity?
Answer:
Discrepancies may arise due to:
- Experimental Variables: Differences in bacterial strains, solvent systems, or incubation times (e.g., organic degradation during prolonged assays) .
- Statistical Validation: Use ANOVA or Tukey’s HSD test to compare bioactivity across studies.
- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., iodine’s electron-withdrawing vs. methyl’s steric effects) .
Advanced: What mechanistic insights can molecular docking provide for enzyme inhibition studies?
Answer:
- Target Identification: Docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like cytochrome P450 or bacterial dihydrofolate reductase .
- Key Interactions: Halogen bonds (I···O/N) and hydrophobic interactions with active sites.
- Validation: Compare inhibition constants (Ki) from kinetic assays with docking scores .
Q. Table 3: Comparative Enzyme Inhibition Data
| Compound | Target Enzyme | Ki (µM) | Reference |
|---|---|---|---|
| Parent Ethanone Derivative | Dihydrofolate Reductase | 4.2 | |
| Chlorinated Analog | Cytochrome P450 | 2.8 |
Advanced: How to mitigate environmental and safety risks during synthesis?
Answer:
- Waste Management: Absorb spills with inert materials (e.g., sand) and avoid waterway contamination .
- Personal Protective Equipment (PPE): Use fume hoods, chemical-resistant gloves, and safety goggles .
- Degradation Monitoring: Employ LC-MS to detect byproducts from unintended reactions (e.g., hydrolysis of iodine substituents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
